molecular formula C9H18B2O6 B14655117 2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane CAS No. 52876-41-2

2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane

Cat. No.: B14655117
CAS No.: 52876-41-2
M. Wt: 243.9 g/mol
InChI Key: HVADOKLFJOWJHN-UHFFFAOYSA-N
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Description

2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[555]heptadecane is a chemical compound with the molecular formula C9H18B2O6 It is known for its unique structure, which includes a bicyclic framework with boron and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane typically involves the reaction of boron-containing precursors with oxygen-containing ligands. One common method includes the reaction of boronic acids with polyether ligands under controlled conditions to form the desired bicyclic structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen complexes.

    Reduction: Reduction reactions can lead to the formation of boron-hydride species.

    Substitution: The compound can participate in substitution reactions where ligands attached to boron are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed

    Oxidation: Boron-oxygen complexes.

    Reduction: Boron-hydride species.

    Substitution: Various substituted boron compounds depending on the reagents used.

Scientific Research Applications

2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane involves its ability to form stable complexes with various molecules. The boron atoms in the compound can coordinate with electron-rich species, while the oxygen atoms provide additional stability through hydrogen bonding and electrostatic interactions. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways, making it versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

    4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another bicyclic compound with a similar structure but contains nitrogen atoms instead of boron.

    2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane: Similar structure but contains antimony atoms instead of boron.

Uniqueness

2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[555]heptadecane is unique due to its boron-oxygen framework, which imparts distinct chemical reactivity and stability

Properties

CAS No.

52876-41-2

Molecular Formula

C9H18B2O6

Molecular Weight

243.9 g/mol

IUPAC Name

2,6,8,12,13,17-hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane

InChI

InChI=1S/C9H18B2O6/c1-4-12-10-14-6-2-7-15-11(13-5-1)17-9-3-8-16-10/h1-9H2

InChI Key

HVADOKLFJOWJHN-UHFFFAOYSA-N

Canonical SMILES

B12OCCCOB(OCCCO1)OCCCO2

Origin of Product

United States

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